![molecular formula C21H21FN4O B2575091 4-[4-(2-氟苯基)哌嗪-1-基]-5-甲氧基-2-苯基嘧啶 CAS No. 477863-89-1](/img/structure/B2575091.png)
4-[4-(2-氟苯基)哌嗪-1-基]-5-甲氧基-2-苯基嘧啶
货号 B2575091
CAS 编号:
477863-89-1
分子量: 364.424
InChI 键: FPHSYSHHWQGGHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine is a potent and selective inhibitor of the protein kinase B-Raf. It has been extensively studied for its potential therapeutic applications in cancer treatment.
科学研究应用
Equilibrative Nucleoside Transporters (ENTs) Inhibition
- Structure-Activity Relationship (SAR) : Analogue studies revealed that the presence of a halogen substituent in the fluorophenyl moiety next to the piperazine ring is essential for inhibitory effects on both ENT1 and ENT2. Compound 3c emerged as the most potent inhibitor, acting irreversibly and non-competitively .
Antiviral Applications
- Benzamide-based 5-aminopyrazoles : These compounds, including FPMINT, have demonstrated notable antiviral activity against the H5N1 influenza virus. Their potential in developing antiviral therapeutics is being explored.
Anticancer Properties
- Novel Derivatives : Researchers have explored the synthesis of novel derivatives for anticancer applications. While specific studies on FPMINT are limited, its structural features warrant further investigation .
Urease Inhibition
- FPMINT and Urease : Although not extensively studied, FPMINT’s structure suggests potential as a urease inhibitor, which could be valuable in preventing ureolytic bacterial infections .
Antitubercular Activity
- Compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole (159) : Among tested compounds, this derivative exhibited excellent antitubercular activity .
Molecular Docking Studies
- Binding Site Analysis : Molecular docking studies have indicated that FPMINT’s binding site in ENT1 may differ from that of conventional inhibitors. Further investigations are needed to understand its precise mechanism of action .
属性
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-27-19-15-23-20(16-7-3-2-4-8-16)24-21(19)26-13-11-25(12-14-26)18-10-6-5-9-17(18)22/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHSYSHHWQGGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看